(3-Aminocyclohexyl)methanol
Overview
Description
“(3-Aminocyclohexyl)methanol” is a chemical compound with the molecular formula C7H15NO . It has an average mass of 129.200 Da and a monoisotopic mass of 129.115356 Da .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in the literature . The hydrogenation of m- and p-nitrocinnamic acids on a skeletal Ni catalyst resulted in the predominant formation of the β (cis-3-aminocyclohexyl)propionic and β- (trans-4-aminocyclohexyl)propionic acids .Molecular Structure Analysis
The molecular structure of “this compound” includes two hydrogen bond acceptors, three hydrogen bond donors, and one freely rotating bond . The compound has a molar refractivity of 37.5±0.3 cm³ and a polarizability of 14.8±0.5 10^-24 cm³ .Physical and Chemical Properties Analysis
“this compound” has a density of 1.0±0.1 g/cm³, a boiling point of 218.8±13.0 °C at 760 mmHg, and a flash point of 86.1±19.8 °C . The compound has a vapor pressure of 0.0±0.9 mmHg at 25°C and an enthalpy of vaporization of 52.9±6.0 kJ/mol .Scientific Research Applications
Methanol in Lipid Dynamics
Methanol, a common solubilizing agent, significantly impacts lipid dynamics in biological and synthetic membranes. Its increasing concentration leads to enhanced mixing of isotopically distinct lipid vesicles, accelerating transfer and flip-flop kinetics. This has implications for studying bilayer composition and protein reconstitution in biomembrane and proteolipid studies (Nguyen et al., 2019).
Catalyst for Huisgen Cycloadditions
A new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand has been synthesized and shown to form a stable complex with CuCl, catalyzing Huisgen 1,3-dipolar cycloadditions efficiently. This catalyst is noteworthy for its low loadings, room temperature operation, and compatibility with free amino groups, making it highly effective for CuAAC (Ozcubukcu et al., 2009).
N-Methylation of Amines
Methanol serves as both a C1 synthon and H2 source in the selective N-methylation of amines, using RuCl3.xH2O as a catalyst. This method is cost-effective, efficient, and has broad applicability, including the synthesis of pharmaceutical agents (Sarki et al., 2021).
[2 + 2] Photocycloaddition Catalysis
A study demonstrated enantioselective [2 + 2] photocycloaddition of N,O-acetals and olefins catalyzed by a chiral phosphoric acid with attached thioxanthone moieties. This photocycloaddition, aided by visible light irradiation, emphasizes the potential for chiral acid catalysts in enantioselective synthesis (Pecho et al., 2021).
Sustainable Monomethylation of Anilines
Using methanol as a methylation agent, selective N-monomethylation of anilines has been achieved with N-heterocyclic carbene iridium coordination assemblies. This sustainable and efficient approach has broad substrate scope and is particularly relevant for pharmaceutical applications (Chen et al., 2017).
Direct N-Monomethylation of Aromatic Primary Amines
A method for the direct N-monomethylation of aromatic primary amines using methanol has been developed, featuring low catalyst loading, broad substrate scope, and excellent selectivities. This reaction is environmentally friendly and synthetically attractive (Li et al., 2012).
Hydrogen Donor in Ruthenium and Rhodium-Catalyzed Reactions
Methanol acts as a hydrogen donor in the reduction of ketones to alcohols, catalyzed by complexes of rhodium, iridium, ruthenium, and osmium. Methanol's oxidation to methyl formate during these reactions highlights its role in organic synthesis (Smith & Maitlis, 1985).
Analysis of Methanol in Fermentation
A hybrid electrophoresis device with electrochemical preprocessing and conductivity detection has been used to analyze methanol in the presence of ethanol during fermentation. This approach provides an alternative to traditional chromatographic methods (Santos et al., 2017).
Rare Earth Elements in Methanol Synthesis Catalysis
The use of rare earth elements in methanol synthesis catalysts, typically composed of Cu, Zn, and Al, has shown improved catalytic performance. The unique properties of rare earth elements enhance activity and selectivity in catalysis (Richard & Fan, 2018).
Photolysis of H2O2 in Methanol
The photolysis of H2O2 in aqueous solutions with methanol produces *OH radicals, used for UV actinometry in photoreactors. The system's reliability and cost-effectiveness make it suitable for various applications (Goldstein et al., 2007).
Low-Pressure Hydrogenation of CO2 to CH3OH
Research has focused on converting CO2 and renewable H2 to methanol, using low-pressure methanol synthesis catalysts. This approach is crucial for climate change prevention and sustainable economic development (Richard & Fan, 2017).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
Amines like (3-aminocyclohexyl)methanol can potentially influence a variety of biochemical pathways due to their basic nature and ability to form hydrogen bonds .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Specific details about how these factors affect this compound are currently unknown .
Biochemical Analysis
Biochemical Properties
(3-Aminocyclohexyl)methanol plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to interact with enzymes such as alcohol dehydrogenase and amino acid oxidase. These interactions often involve the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, this compound can form hydrogen bonds with proteins, influencing their structural conformation and stability .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors. This compound can modulate gene expression by acting as a ligand for transcription factors, thereby altering the transcriptional activity of specific genes. Furthermore, this compound impacts cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit the activity of alcohol dehydrogenase by competing with its natural substrate for the enzyme’s active site. Additionally, it can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions often lead to changes in gene expression, as this compound can act as a modulator of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies. These effects include prolonged activation or inhibition of enzymes and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate enzyme activity and gene expression without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These effects are often dose-dependent and can be attributed to the compound’s interaction with critical biomolecules and metabolic pathways .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to amino acid and alcohol metabolism. It interacts with enzymes such as alcohol dehydrogenase and amino acid oxidase, influencing the metabolic flux and levels of metabolites. The compound can also affect the synthesis and degradation of other biomolecules, leading to changes in cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, this compound can accumulate in the cytoplasm and interact with cytoplasmic enzymes, affecting their activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound can be localized to the mitochondria, where it interacts with mitochondrial enzymes and influences energy production. Additionally, its presence in the nucleus can affect gene expression by modulating the activity of transcription factors .
Properties
IUPAC Name |
(3-aminocyclohexyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-7-3-1-2-6(4-7)5-9/h6-7,9H,1-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMNUVOZLQPWTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925921-14-8 | |
Record name | (3-aminocyclohexyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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